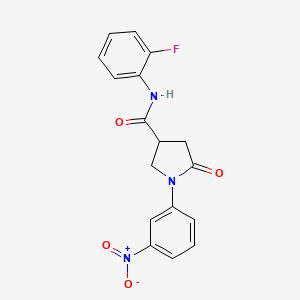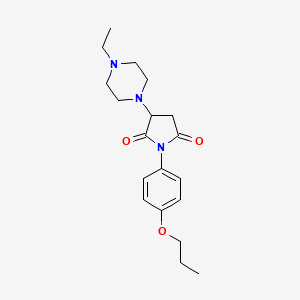
N-(2-fluorophenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as FNPO, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. FNPO belongs to the class of pyrrolidine carboxamide derivatives and is a potent inhibitor of a key enzyme involved in cancer progression.
Mechanism of Action
N-(2-fluorophenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibits the activity of MMP-2 by binding to its active site and preventing substrate binding. MMP-2 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix components. The inhibition of MMP-2 by this compound leads to a decrease in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have no significant toxicity in vitro and in vivo studies. It has also been found to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process of new blood vessel formation. This compound has been reported to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
N-(2-fluorophenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is a potent inhibitor of MMP-2 and has shown promising results in various in vitro and in vivo studies. However, its low solubility in water and limited bioavailability may pose challenges for its use in clinical settings. Further studies are needed to optimize its formulation and delivery methods.
Future Directions
N-(2-fluorophenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has shown potential as a therapeutic agent for cancer and microbial infections. Further studies are needed to investigate its efficacy in animal models and clinical trials. The development of more potent and selective MMP-2 inhibitors based on the structure of this compound may lead to the discovery of new anticancer agents. The investigation of the molecular mechanisms underlying the anti-inflammatory and antioxidant properties of this compound may also provide insights into its potential use in the treatment of various inflammatory diseases.
Synthesis Methods
The synthesis of N-(2-fluorophenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 2-fluoroaniline and 3-nitrobenzaldehyde in the presence of pyrrolidine-2,5-dione. The reaction is carried out in a solvent mixture of ethanol and water under reflux conditions. The resulting product is then purified by recrystallization.
Scientific Research Applications
N-(2-fluorophenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of a key enzyme, matrix metalloproteinase-2 (MMP-2), which is involved in cancer cell invasion and metastasis. This compound has also been investigated for its antimicrobial properties and has shown promising results against various bacterial and fungal strains.
properties
IUPAC Name |
N-(2-fluorophenyl)-1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c18-14-6-1-2-7-15(14)19-17(23)11-8-16(22)20(10-11)12-4-3-5-13(9-12)21(24)25/h1-7,9,11H,8,10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYZPNZMZKFVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-5-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B5017814.png)
![4-{[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]amino}butanoic acid](/img/structure/B5017821.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5017853.png)
![(1R*,3s,6r,8S*)-4-({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5017855.png)
![N-{1-[1-(3-pyridinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5017860.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B5017865.png)
![3-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-thiazolidine](/img/structure/B5017867.png)
![3-(1-methyl-1H-imidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5017875.png)
![N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperazinyl)ethyl]urea](/img/structure/B5017885.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5017889.png)
![N-benzyl-3-chloro-N-ethyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5017905.png)
![3-methyl-6-phenyl-N-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5017911.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5017913.png)
